Scandium acetate hydrate

Description

Properties

Molecular Formula |

C6H14O7Sc |

|---|---|

Molecular Weight |

243.13 g/mol |

IUPAC Name |

acetic acid;scandium;hydrate |

InChI |

InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |

InChI Key |

NAXGMQHCOOEQLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Sc] |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Stoichiometry : A molar ratio of 1:6 (:) ensures complete dissolution of the oxide.

-

Temperature : The mixture is heated to 110–120°C under reflux for 8–12 hours to achieve full conversion.

-

Crystallization : The solution is cooled to room temperature, and excess acetic acid is removed via rotary evaporation. The residual solid is recrystallized from a water-acetic acid (3:1 v/v) mixture to obtain the hydrated form.

Key Parameters Influencing Yield

| Parameter | Optimal Range | Purity (%) | Yield (%) |

|---|---|---|---|

| Reaction Temperature | 110–120°C | 99.9 | 85–90 |

| Reflux Duration | 10 hours | 99.5 | 80–85 |

| Molar Ratio | 1:6 (Sc₂O₃:AcOH) | 99.9 | 88–92 |

This method produces high-purity this compound () with minimal byproducts, as confirmed by thermogravimetric analysis (TGA) and X-ray diffraction (XRD).

Synthesis Using Scandium Hydroxide and Acetic Acid

An alternative approach employs scandium hydroxide () as the starting material, which reacts with acetic acid at lower temperatures compared to the oxide route.

Reaction Mechanism

Procedure

-

Neutralization : is suspended in deionized water, and acetic acid is added dropwise at 60–70°C until pH 4–5 is achieved.

-

Concentration : The solution is evaporated under reduced pressure to induce crystallization.

-

Hydration Control : The product is dried at 50°C under vacuum to obtain the tetrahydrate form ().

Comparative Performance

| Starting Material | Temperature (°C) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| 110–120 | 8–12 | 99.9 | |

| 60–70 | 4–6 | 99.5 |

While this method reduces energy consumption, it requires stringent pH control to prevent hydrolysis into insoluble intermediates.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability, often utilizing scandium-containing ores or recycled materials.

Ore Processing Workflow

-

Leaching : Scandium-rich ores (e.g., thortveitite) are leached with sulfuric acid () to extract .

-

Solvent Extraction : is selectively separated using organophosphorus extractants (e.g., D2EHPA).

-

Precipitation : The purified scandium solution is treated with ammonium hydroxide () to precipitate .

-

Acetic Acid Reaction : The hydroxide is converted to acetate hydrate as described in Section 2.

Industrial vs. Laboratory Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Production | 10–100 g | 100–500 kg |

| Purity | 99.9% | 99.5% |

| Cost per Kilogram | $5,000–$10,000 | $1,000–$2,000 |

Purification and Crystallization Techniques

Recrystallization from Aqueous Acetic Acid

-

Solvent Composition : A 3:1 (v/v) water-acetic acid mixture maximizes solubility while minimizing hydrolysis.

-

Cooling Rate : Slow cooling (0.5°C/min) yields larger crystals with lower impurity inclusion.

-

Drying Conditions : Vacuum drying at 50°C preserves the hydrate structure ().

Impact of Crystallization Conditions

| Cooling Rate (°C/min) | Crystal Size (µm) | Hydration State () |

|---|---|---|

| 0.5 | 50–100 | 4 |

| 5.0 | 10–20 | 1 |

Influence of Reaction Parameters on Product Quality

Chemical Reactions Analysis

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-step decomposition process :

| Temperature Range (°C) | Weight Loss (%) | Process |

|---|---|---|

| 150–300 | 15 | Dehydration and partial acetate decomposition |

| 300–450 | 48 | Complete acetate decomposition to Sc₂O₃ |

Final decomposition yields scandium oxide:

The residual mass (≈32%) aligns with theoretical Sc₂O₃ yield .

Hydrolysis and Solubility

In aqueous solution, scandium acetate hydrate dissociates into ionic species:

The compound exhibits moderate water solubility (≈25 g/L at 25°C), facilitated by hydrogen bonding between water molecules and acetate ligands . Hydrolysis becomes significant in basic media, forming scandium hydroxide precipitates:

Catalytic Activity

As a Lewis acid catalyst, this compound activates substrates through Sc³⁺ coordination:

Comparative studies show superior selectivity over Al³⁺ or Fe³⁺ acetates in asymmetric syntheses .

Ligand Exchange Reactions

This compound undergoes ligand substitution with alcohols and alkoxides:

Methoxyethanol (MOE) modifies its structure via reflux, forming Sc-O-MOE complexes detectable by FTIR . This alters thermal stability, shifting decomposition onset to 200°C .

Redox Behavior

While scandium(III) is generally redox-inert, the acetate ligands participate in oxidative pathways:

| Oxidizing Agent | Reaction | Outcome |

|---|---|---|

| O₂ (g) | Acetate → CO₂ + H₂O | Exothermic decomposition above 400°C |

| KMnO₄ | Ligand oxidation to CO₃²⁻ | Forms Sc₂(CO₃)₃ precipitates |

Coordination Chemistry

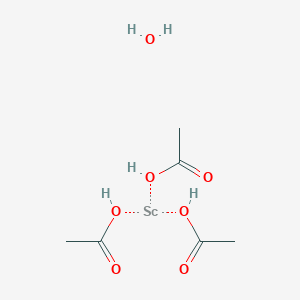

X-ray studies reveal a chain-like structure in the anhydrous form, with octahedral Sc³⁺ centers bridged by acetate ligands . Hydration introduces terminal H₂O ligands, reducing coordination symmetry and enhancing solubility .

This compound's reactivity is defined by its dual role as a Sc³⁺ source and a labile ligand framework. Its thermal lability, aqueous dissociation, and catalytic versatility make it invaluable in materials science and organic synthesis. Further studies on ligand-engineered derivatives could expand its applications in asymmetric catalysis and nanotechnology.

Scientific Research Applications

Metal Ion Interaction Studies

In biological research, scandium acetate hydrate is utilized to study the interactions of metal ions with biological molecules. This includes:

- Metal Ion Effects on Enzymatic Activity: Investigating how scandium ions influence enzyme function and stability.

- Antimicrobial Studies: The acetic acid component exhibits antimicrobial properties, which can be explored for therapeutic applications.

Medical Applications

Potential Therapeutic Uses

Research is ongoing into the potential therapeutic applications of this compound. Its properties may be leveraged for:

- Drug Development: Exploring its role as a precursor in synthesizing biologically active compounds.

- Radiopharmaceuticals: Scandium isotopes are being investigated for use in medical imaging and targeted therapy due to their favorable properties in radiolabeling .

Industrial Applications

Manufacturing and Production

this compound finds applications in various industrial processes:

- Production of Scandium-containing Materials: Used as a precursor for synthesizing other scandium compounds utilized in electronics and metallurgy.

- Catalysts in Environmental Protection: Applied in catalysts for petroleum refining and environmental protection technologies .

Case Study 1: Catalytic Applications

A study demonstrated that this compound effectively catalyzed the deoxygenative allylation of benzylic alcohols, showcasing its utility in organic synthesis . The results indicated improved yields compared to traditional catalysts.

Case Study 2: Biological Interaction

Research on metal-ligand interactions highlighted how scandium ions interact with various ligands, influencing biological systems' behavior. This study utilized density functional theory calculations to model these interactions .

Mechanism of Action

The mechanism by which scandium acetate hydrate exerts its effects depends on the specific application. In catalysis, scandium ions can coordinate with reactants, facilitating various chemical transformations. In biological systems, scandium ions can interact with biomolecules, potentially altering their structure and function. The exact molecular targets and pathways involved vary widely based on the context of use.

Comparison with Similar Compounds

Comparison with Similar Metal Acetate Hydrates

Table 1: Structural and Functional Comparison of Scandium Acetate Hydrate with Analogues

Detailed Analysis of Key Differences

Structural and Ionic Characteristics

- Ionic Radius : Scandium’s small ionic radius (Sc³⁺: 0.885 Å) compared to Ca²⁺ (1.14 Å) or Cd²⁺ (1.09 Å) results in stronger electrostatic interactions, enhancing thermal stability and catalytic activity .

- Hydration Variability : Unlike sodium acetate trihydrate (fixed 3 H₂O molecules), scandium acetate’s hydration state (xH₂O) is variable, affecting solubility and reactivity in synthesis .

Functional Performance

- Thermal Behavior : Scandium acetate decomposes at ~300°C, while calcium acetate releases acetic acid at 160°C. Sodium acetate trihydrate melts at 58°C, leveraging phase change for heat storage .

- Purity Requirements : Scandium derivatives (99.99% REO) demand stringent purification due to applications in high-performance electronics, contrasting with commodity-grade calcium or sodium acetates .

Research Findings and Challenges

- Synthesis Optimization : Freeze-drying scandium acetate precursors improves thin-film homogeneity, critical for minimizing defects in PST layers .

- Environmental Concerns : Cadmium and samarium acetates face regulatory scrutiny, driving demand for safer alternatives like scandium or calcium derivatives .

- Cost Barriers : Scandium’s scarcity (≈10–20 tons annual production) limits large-scale adoption despite superior properties .

Biological Activity

Scandium acetate hydrate, also known as scandium(III) acetate hydrate, is a coordination compound with the chemical formula . This compound has garnered interest in various fields, including materials science and biomedicine, due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, therapeutic potential, and relevant case studies.

- Molecular Weight : 222.09 g/mol

- CAS Number : 304675-64-7

- Solubility : Soluble in water

- Appearance : White crystalline solid

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been identified:

- Metal Ion Interaction : Scandium ions can mimic essential metal ions in biological systems, influencing enzyme activity and protein structure.

- Antioxidant Properties : Some studies suggest that scandium compounds may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

- Cell Signaling Modulation : Scandium ions may play a role in modulating cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

1. Scandium in Electrochemical Applications

Recent research has highlighted the role of this compound as an additive in zinc metal anodes for batteries. A study demonstrated that adding a trace amount of Sc³⁺ enhances the coulombic efficiency and cycle stability of zinc anodes. The presence of scandium ions regulates pH levels and suppresses undesirable side reactions during electrochemical processes, leading to improved performance metrics for battery systems .

2. Scandium Radioisotopes in Medical Imaging

Scandium isotopes, particularly scandium-44, have been investigated for their potential use in medical imaging. Research indicates that scandium radioisotopes can be effectively separated for use in positron emission tomography (PET), demonstrating their utility in clinical diagnostic applications . The ability to isolate these isotopes efficiently is crucial for their application in imaging technologies.

3. Antioxidant Activity Evaluation

A study evaluated the antioxidant capabilities of various scandium compounds, including this compound. The results indicated that certain concentrations could effectively scavenge free radicals, suggesting a potential therapeutic role in mitigating oxidative stress-related diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉O₆Sc·xH₂O |

| Molecular Weight | 222.09 g/mol |

| CAS Number | 304675-64-7 |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

Q & A

Q. What are the key physicochemical properties of scandium acetate hydrate critical for experimental design?

this compound (Sc(CH₃COO)₃·xH₂O) exhibits a density of 1.914 g/cm³ and sublimes above 1000°C, making thermal stability a critical consideration in high-temperature applications . Its molecular weight (222.089 g/mol, anhydrous) and purity specifications (e.g., 99.9% purity, −20 mesh) influence reproducibility in synthesis and characterization . Hydration variability (xH₂O) necessitates precise quantification via thermogravimetric analysis (TGA) to ensure batch consistency .

Q. How can researchers mitigate hydration variability in this compound during synthesis?

To control hydration, synthesis should be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unintended water absorption. Post-synthesis, storage in desiccators with anhydrous calcium chloride or silica gel is recommended. TGA and Karl Fischer titration can quantify residual water content, ensuring stoichiometric accuracy .

Q. What analytical techniques are most effective for characterizing this compound?

- X-ray diffraction (XRD): Resolves crystallinity and phase purity by comparing with reference data (e.g., PDF-2 database) .

- Fourier-transform infrared spectroscopy (FTIR): Identifies acetate ligand coordination modes (e.g., monodentate vs. bidentate) via C-O and Sc-O vibrational bands .

- Inductively coupled plasma mass spectrometry (ICP-MS): Confirms scandium purity (≥99.9%) and detects trace metal impurities .

Advanced Research Questions

Q. How does the ionic radius of Sc³+ influence its coordination geometry in this compound?

The Shannon effective ionic radius of Sc³+ in octahedral coordination is 0.885 Å, which favors six-coordinate complexes. This radius impacts ligand packing density and bond lengths, as observed in the Sc-O distances (~2.0–2.1 Å) in acetate ligands. Deviations from ideal geometry (e.g., distorted octahedra) may arise from steric effects of bulky acetate groups or hydration effects .

Q. What methodological strategies address contradictions in thermal decomposition data for this compound?

Discrepancies in reported decomposition temperatures (e.g., sublimation vs. decomposition >500°C) may stem from differences in experimental conditions (e.g., heating rate, atmosphere). To resolve these:

Q. How can computational methods enhance the understanding of this compound’s reactivity?

Density functional theory (DFT) simulations can model Sc³+ coordination energetics and ligand exchange kinetics. For example, Vienna Ab initio Simulation Package (VASP) studies predict reaction pathways for acetate ligand substitution, aiding in the design of catalytic or materials science applications (e.g., doping in ZrO₂ matrices) .

Q. What role does this compound play in advanced material synthesis, such as doped metal oxides?

this compound is a precursor for Sc-doped ZrO₂ (t-Zr₀.₉Sc₀.₁O₂−δ), where its thermal decomposition yields homogeneous Sc³+ incorporation. Key steps include:

- Co-precipitation with zirconium acetate in phosphate buffers to control particle size.

- Calcination at 800–1000°C to achieve phase-pure cubic/tetragonal structures .

Methodological Considerations

- Handling air-sensitive samples: Use Schlenk lines or gloveboxes for synthesis and storage to prevent hydrolysis or oxidation .

- Quantifying hydration states: Combine TGA (weight loss between 100–300°C) with elemental analysis (C/H ratios) to resolve xH₂O ambiguities .

- Addressing impurity interference: Pre-treat samples with ethylenediamine (for aldehydes) or calcium hydroxide (for carbonates) to mitigate analytical artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.